Lipophilicity Enhancement via 2-CF3 Group
The incorporation of a trifluoromethyl group at the 2-position of the quinoline ring results in a substantial increase in lipophilicity compared to the unsubstituted parent compound. 2-(Trifluoromethyl)quinoline-4-carbonitrile has a calculated LogP (cLogP) of approximately 3.14 , which is significantly higher than the cLogP of the non-fluorinated analog, quinoline-4-carbonitrile (cLogP ≈ 1.69) . This ~1.5 log unit increase represents a roughly 30-fold higher partition coefficient in an octanol-water system, directly impacting the molecule's ability to cross biological membranes.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.14 |
| Comparator Or Baseline | Quinoline-4-carbonitrile (non-fluorinated analog), cLogP = 1.69 |
| Quantified Difference | ΔcLogP = +1.45 |
| Conditions | Calculated using standard in silico prediction methods (e.g., Molinspiration, ALOGPS) |
Why This Matters
Higher lipophilicity is a critical determinant for optimizing blood-brain barrier penetration and cellular permeability in CNS and anti-infective drug discovery programs, making this scaffold a superior starting point for such targets compared to non-fluorinated analogs.
